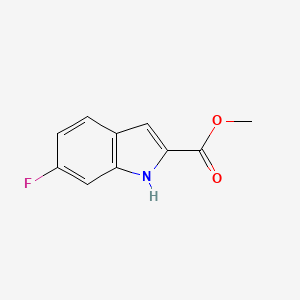

methyl 6-fluoro-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIBSKHERZAHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405809 | |

| Record name | methyl 6-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136818-43-4 | |

| Record name | methyl 6-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Methyl 6 Fluoro 1h Indole 2 Carboxylate

Established Synthetic Pathways

Established methods for synthesizing the indole (B1671886) nucleus can be adapted for the preparation of methyl 6-fluoro-1H-indole-2-carboxylate. One of the most direct and relevant methods is the Hemetsberger indole synthesis.

The Hemetsberger indole synthesis provides a direct route to indole-2-carboxylic esters through the thermal decomposition of 3-aryl-2-azido-propenoic esters. wikipedia.org This reaction is particularly well-suited for the synthesis of this compound, starting from its corresponding azide (B81097) precursor, (Z)-methyl 2-azido-3-(4-fluorophenyl)acrylate.

The process begins with the synthesis of the starting azide, which is typically prepared via an aldol (B89426) condensation between an aryl aldehyde (in this case, 4-fluorobenzaldehyde) and a methyl α-azidoacetate. researchgate.netresearchgate.net The subsequent and key step is the thermolysis of the resulting (Z)-methyl 2-azido-3-(4-fluorophenyl)acrylate. This is usually achieved by heating the compound in a high-boiling point solvent, such as xylene. researchgate.netresearchgate.net The reaction proceeds through the presumed formation of a nitrene intermediate, which then undergoes cyclization onto the fluorophenyl ring to form the indole structure. wikipedia.org The placement of the fluorine atom at the para-position of the starting phenylacrylate directly leads to the 6-fluoro substitution on the resulting indole ring. While the mechanism is not fully elucidated, azirine intermediates have been isolated in related reactions. wikipedia.org Yields for the Hemetsberger synthesis are generally reported to be good, often exceeding 70%. wikipedia.org

Table 1: Key Features of the Hemetsberger Synthesis for this compound

| Parameter | Description | Reference |

| Reaction Name | Hemetsberger Indole Synthesis | wikipedia.orgsynarchive.com |

| Starting Material | (Z)-methyl 2-azido-3-(4-fluorophenyl)acrylate | wikipedia.org |

| Key Transformation | Thermal decomposition and cyclization | wikipedia.org |

| Intermediate | Postulated vinyl nitrene | wikipedia.org |

| Typical Conditions | Thermolysis in a high-boiling solvent (e.g., xylene) | researchgate.netresearchgate.net |

| Product | This compound | sigmaaldrich.com |

Alternative and Complementary Synthetic Routes

Beyond the Hemetsberger pathway, several other modern synthetic strategies, particularly those employing transition-metal catalysis, offer alternative and complementary approaches to this compound.

Palladium catalysis is a powerful tool for the construction of heterocyclic rings, including indoles. rsc.org One prominent strategy involves the palladium-catalyzed annulation between an appropriately substituted aniline (B41778) and a ketone or alkyne. acs.org For the target molecule, this could involve the reaction of 4-fluoroaniline (B128567) with a suitable three-carbon synthon or the intramolecular cyclization of a pre-functionalized substrate.

A relevant approach is the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. mdpi.com For instance, an enamine formed from 4-fluoroaniline and a keto-ester like methyl acetoacetate (B1235776) could be cyclized using a palladium catalyst to form the desired indole. Microwave-assisted conditions have been shown to significantly reduce reaction times and improve yields for such transformations. mdpi.com Another strategy involves the palladium-catalyzed annulation of o-haloanilines, as detailed in section 2.1.2.4. acs.org These methods offer high versatility and functional group tolerance. mdpi.com

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based methods for N-heterocycle synthesis. nih.gov One-pot multicomponent reactions, where multiple starting materials are combined to form a complex product in a single operation, are particularly attractive. nih.gov

For instance, a copper-catalyzed three-component reaction of an aldehyde, an amine (like 4-fluoroaniline), and a suitable alkyne could potentially be designed to construct the 6-fluoroindole (B127801) core. nih.gov Another relevant approach is the copper-promoted intramolecular carboamination of alkenes. acs.org In a hypothetical route, a γ-alkenyl amide, derived from 4-fluoroaniline, could be cyclized using a copper(II) carboxylate promoter to furnish a precursor to the target indole. acs.org While direct application to this compound is not extensively documented, these copper-catalyzed methodologies represent a viable and developing area for its synthesis.

While Friedel-Crafts acylation is a fundamental reaction for attaching substituents to aromatic rings, its application in forming the indole ring itself is more accurately described as an intramolecular Friedel-Crafts-type cyclization. nih.gov This is a key step in various named reactions for heterocycle synthesis. For example, the cyclization of an intermediate derived from an aniline and a β-ketoester can proceed under acidic conditions in a manner analogous to a Friedel-Crafts reaction to form the heterocyclic ring. mdpi.com

In a potential route to this compound, a precursor such as methyl 2-(4-fluoroanilino)-3-oxobutanoate could be subjected to acid-catalyzed cyclization. The electrophilic attack of a carbonyl-activated carbon onto the electron-rich 4-fluoroaniline ring would form the C-C bond necessary to complete the indole structure. This type of intramolecular electrophilic substitution is a cornerstone of many classic indole syntheses. mdpi.com

The cyclization of ortho-haloanilines is a robust and widely used method for indole synthesis. acs.org The use of 4-fluoro-2-iodoaniline (B1303420) as a starting material provides a direct entry to the 6-fluoroindole scaffold. This pathway typically involves a two-step sequence: a palladium-catalyzed cross-coupling reaction followed by cyclization.

The most common variant is the Sonogashira coupling of the ortho-iodoaniline with a terminal alkyne (e.g., methyl propiolate). This reaction forms an o-alkynyl aniline intermediate. Subsequent cyclization of this intermediate, often catalyzed by a transition metal (palladium or copper), proceeds via an intramolecular attack of the aniline nitrogen onto the alkyne, leading to the formation of the indole ring. This Larock indole synthesis is highly versatile and allows for the introduction of various substituents at the 2- and 3-positions of the indole.

Table 2: Comparison of Alternative Synthetic Routes

| Route | Key Reagents | Catalyst (Typical) | Advantages | Reference |

| Pd-Catalyzed Annulation | N-aryl enamines, o-haloanilines | Palladium(II) acetate | High versatility, good yields, microwave compatible | mdpi.com |

| Cu-Catalyzed One-Pot | Aldehydes, amines, alkynes | Copper(I) or Copper(II) salts | Cost-effective, step economy | nih.gov |

| Friedel-Crafts Cyclization | Anilines, β-ketoesters | Brønsted or Lewis acids | Classic, well-understood mechanism | mdpi.com |

| Cyclization of o-iodoanilines | o-Iodoanilines, terminal alkynes | Palladium/Copper | High functional group tolerance, regiocontrol | acs.org |

Regioselectivity and Stereochemical Control in Synthesis

The precise control of substituent placement and stereochemistry is paramount in the synthesis of complex molecules. For this compound and related derivatives, these factors significantly influence the biological activity and properties of the final product.

Addressing Regioisomeric Product Formation

The formation of regioisomers is a common challenge in the synthesis of substituted indoles. The Hemetsberger-Knittel synthesis, a classical and effective method for preparing indole-2-carboxylic esters via the thermal decomposition of an α-azidocinnamate ester, is a prime example where regioselectivity must be carefully considered. researchgate.netsemanticscholar.orgnih.gov The synthesis starts with the condensation of an aromatic aldehyde with an azidoacetate ester. researchgate.net

For the synthesis of this compound, the logical precursor is (Z)-methyl 2-azido-3-(4-fluorophenyl)acrylate, derived from 4-fluorobenzaldehyde. In the key thermal cyclization step, a nitrene intermediate is generated, which then undergoes an intramolecular C-H insertion into an ortho position on the phenyl ring to form the indole structure. researchgate.netsynarchive.comwikipedia.org Since both positions ortho to the carbon atom attached to the acrylate (B77674) backbone in the 4-fluorophenyl precursor are equivalent, the cyclization is highly regioselective, yielding the desired 6-fluoro-1H-indole-2-carboxylate.

However, if a meta-substituted benzaldehyde (B42025) were used as the starting material, a mixture of regioisomeric indole products would be expected. For instance, studies have shown that the thermal treatment of meta-substituted ethyl α-azido-β-arylacrylates results in the formation of both 5- and 7-substituted indole products. rsc.org In these cases, the 5-regioisomer is often slightly favored over the 7-regioisomer. rsc.org The control of this regioselectivity can be challenging and often requires separation of the isomeric products, typically by chromatographic methods.

| Starting Precursor (Substituent on Phenyl Ring) | Expected Indole Product(s) | Regioselectivity Outcome | Reference |

|---|---|---|---|

| para-Fluoro (4-Fluoro) | 6-Fluoro-1H-indole-2-carboxylate | High (single isomer expected) | researchgate.netwikipedia.org |

| meta-Substituted | Mixture of 5- and 7-substituted indoles | Low (mixture of isomers, 5-isomer slightly favored) | rsc.org |

Control of Asymmetric Centers in Related Indole Derivatives

While this compound itself is an achiral molecule, it is often a precursor to chiral molecules where the control of asymmetric centers is critical. The development of catalytic asymmetric methods to construct chiral indoles is a significant area of research. researchgate.net

One powerful strategy is the catalytic asymmetric dearomatization (CADA) of indole derivatives. For example, a switchable divergent synthesis of chiral indolenines and fused indolines can be achieved from 2,3-disubstituted indoles using a chiral phosphoric acid catalyst. nih.gov The final product can be directed to one of two chiral structures based on the post-processing conditions, with excellent enantioselectivities. nih.gov

Another advanced technique is dynamic kinetic resolution (DKR). This method has been successfully applied to the enantioselective synthesis of indole-fused ε-lactones. nih.gov The process involves the in-situ generation of a racemic γ,γ-disubstituted indole-2-carboxaldehyde, which then undergoes DKR catalyzed by an N-heterocyclic carbene (NHC) in cooperation with a Lewis acid, affording tetracyclic products in high yield and excellent enantiomeric ratio. nih.gov Such strategies highlight the potential for creating complex, enantiomerically pure molecules from indole-2-carboxylate (B1230498) scaffolds.

Optimization and Scalability of Synthetic Protocols

Moving a synthetic route from laboratory-scale to industrial production requires rigorous optimization for yield, safety, and efficiency. This includes intensifying processes, eliminating hazardous materials, and developing cost-effective purification methods.

Process Intensification and Yield Enhancement

Significant improvements in the synthesis of indole-2-carboxylates have been achieved through process intensification techniques. The classical Hemetsberger-Knittel synthesis often suffers from low to moderate yields in the initial condensation step to form the azidoacrylate precursor. pharm.or.jp

Yield Enhancement Strategies:

Use of Additives: The yield of the Knoevenagel condensation to form the azidoacrylate can be significantly increased by employing a sacrificial electrophile, such as ethyl trifluoroacetate. rsc.org

Stable Reagents: Replacing the often unstable ethyl azidoacetate with the more stable tert-butyl azidoacetate has been shown to greatly improve the yield of the initial aldol reaction, particularly with less reactive aldehydes. pharm.or.jp

Microwave and Flow Chemistry: The application of microwave irradiation and continuous flow chemistry to the Hemetsberger-Knittel process allows for the rapid formation of indole products in high yields. doi.orgnih.gov Microwave-assisted synthesis can dramatically reduce reaction times compared to conventional heating. mdpi.com For example, a copper-catalyzed cascade reaction to produce indole-2-carboxylic acid esters in an ionic liquid under microwave irradiation has been reported to give excellent yields. researchgate.net

| Optimization Strategy | Key Improvement | Typical Outcome | Reference |

|---|---|---|---|

| Use of tert-butyl azidoacetate | Improves stability and yield of initial condensation | Higher yield of azidoacrylate intermediate | pharm.or.jp |

| Microwave-assisted synthesis | Reduces reaction time, improves yield | High conversion, cleaner product formation | nih.govmdpi.com |

| Flow chemistry | Rapid, high yield, improved safety and scalability | Efficient formation of indole products | doi.orgnih.gov |

| Copper-catalyzed cascade process | Ligand-free, mild conditions | High yields of indole-2-carboxylates | rsc.org |

Elimination of Hazardous Intermediates (e.g., diazonium, azido (B1232118) species)

The use of azide compounds, such as those in the Hemetsberger synthesis, poses significant safety risks, especially on a large scale, due to their potential for explosive decomposition. Developing synthetic routes that avoid such hazardous intermediates is a key goal of green chemistry.

A promising alternative is the ligand-free, copper-catalyzed cascade process that utilizes ethyl isocyanoacetate instead of an azidoacetate. rsc.org This method reacts 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate to form indole-2-carboxylic esters under mild conditions, completely avoiding the use of azides. rsc.org While this method provides a safer alternative, other strategies focus on mitigating the risk of azides, for instance, by using flow chemistry to minimize the quantity of the hazardous intermediate present at any given moment. doi.orgnih.gov

Development of Chromatographic-Free Purification Methods

Purification by column chromatography is a common practice in the synthesis of indole derivatives but is often costly, solvent-intensive, and difficult to scale up. nih.gov The development of non-chromatographic purification methods is therefore highly desirable for industrial applications.

For the final product, developing a robust crystallization process is key. Crystallization-Induced Dynamic Resolution (CIDR) and Crystallization-Induced Asymmetric Transformation (CIAT) are powerful techniques that not only purify but can also resolve chiral compounds. researchgate.netacs.org The underlying principle is that crystallization can be used to drive a solution equilibrium towards a single, less soluble product, which can then be isolated by simple filtration. researchgate.net Applying this concept to this compound could involve designing a process where the desired product is selectively crystallized from the reaction mixture, leaving impurities behind in the mother liquor. This approach would eliminate the need for silica (B1680970) gel chromatography, leading to a more economical and environmentally friendly manufacturing process.

Synthesis of Precursors and Related Intermediatesorganic-chemistry.orggoogle.com

The efficient synthesis of the target compound is heavily dependent on the availability and preparation of key starting materials. Methodologies focus on creating poly-functionalized precursors that can undergo cyclization or further modification to yield the desired indole structure. nih.gov

Preparation of Substituted Anilines and Acrylatesorganic-chemistry.org

The synthesis of functionalized indoles often begins with the preparation of highly substituted anilines. acs.orgacs.org These anilines serve as the foundational aromatic core onto which the pyrrole (B145914) ring of the indole is constructed.

Substituted Anilines:

A versatile approach for preparing polysubstituted anilines involves the regioselective metalation of protected aniline derivatives. acs.orgacs.org This allows for the sequential introduction of various functional groups. For instance, p-fluoro-substituted anilines can be further functionalized using this method. The process can involve deprotonation with a strong base like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex) followed by reaction with an electrophile. acs.org

A typical sequence for preparing a functionalized aniline precursor for indole synthesis might involve:

Protection of the Aniline : The amino group of a starting aniline is protected to prevent it from interfering with subsequent reactions.

Directed Halogenation : Halogens are introduced at specific positions on the aniline ring to facilitate further reactions like cross-coupling. For example, sequential halogenation of a para-substituted aniline can yield a 2-chloro-6-iodoaniline (B1317141) derivative. acs.org

Cross-Coupling Reactions : A Negishi cross-coupling reaction can be used to introduce an alkynyl group ortho to the amino group, a key structural feature for certain indole ring-closing strategies. acs.orgacs.org

Further Functionalization : The substituted aniline can undergo additional metalation and reaction with electrophiles to add more functional groups as needed. acs.org

This multi-step approach provides access to a wide array of anilines with precise substitution patterns, which is critical for synthesizing specifically substituted indoles.

Acrylates and Other Precursors:

While the term "acrylates" suggests a specific class of vinyl precursors, indole-2-carboxylate synthesis often relies on other key intermediates. The Reissert indole synthesis, for example, utilizes the condensation of an o-nitrotoluene with diethyl oxalate. google.com Another classical approach is the Fischer indole synthesis, which starts from a phenylhydrazone and an α-keto acid like pyruvic acid. orgsyn.org

More modern methods may involve the cyclization of 2-alkenyl anilines, which can be prepared via cross-coupling reactions of o-bromoanilines. organic-chemistry.org These precursors then undergo an oxidative cyclization to form the indole N-H bond.

Synthesis of 6-Fluoro-1H-indole-2-carboxylic Acid Derivativesrug.nl

The synthesis of derivatives of 6-fluoro-1H-indole-2-carboxylic acid can be approached by building upon a pre-existing, suitably functionalized indole core. A common strategy involves starting with a halogenated indole-2-carboxylate, such as a 6-bromo derivative, which allows for the introduction of various substituents at the 6-position via cross-coupling reactions. nih.govrsc.org

One documented synthetic route that illustrates the creation of complex indole-2-carboxylic acid derivatives starts with 6-bromo-1H-indole-2-carboxylic acid. nih.govrsc.org This pathway involves several key transformations to build the final molecule. Although the final products in these examples are 6-amino derivatives, the initial steps are highly relevant for creating a variety of 6-substituted indole-2-carboxylates.

The key steps are summarized in the table below:

| Step | Reaction | Reagents and Conditions | Starting Material | Product | Yield | Reference |

| 1 | Esterification | Concentrated H₂SO₄, Ethanol (B145695), 80°C | 6-bromo-1H-indole-2-carboxylic acid | Ethyl 6-bromo-1H-indole-2-carboxylate | 85% | rsc.orgnih.gov |

| 2 | Vilsmeier-Haack Formylation | POCl₃, DMF, rt to reflux | Ethyl 6-bromo-1H-indole-2-carboxylate | Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate | 95% | nih.govrsc.org |

| 3 | Reduction / Ester Exchange | Al(O-i-Pr)₃, Isopropanol, 60°C | Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate | Isopropyl 6-bromo-3-(hydroxymethyl)-1H-indole-2-carboxylate | 80-85% | nih.govrsc.org |

| 4 | Buchwald-Hartwig Amination | 3-Fluoro-4-methoxyaniline, Pd(OAc)₂, XPhos, Cs₂CO₃, 1,4-dioxane, 110°C | Isopropyl 6-bromo-3-(hydroxymethyl)-1H-indole-2-carboxylate derivative | Isopropyl 6-((3-fluoro-4-methoxyphenyl)amino)-3-(...)indole-2-carboxylate | 60-86% | nih.govrsc.org |

| 5 | Saponification | NaOH, Methanol/H₂O, 80°C | Isopropyl 6-((...))indole-2-carboxylate | 6-((...))indole-2-carboxylic acid | 43-45% | rsc.orgmdpi.com |

This sequence demonstrates a powerful strategy where the C6-bromo atom serves as a synthetic handle. To synthesize a 6-fluoro derivative directly, one might explore nucleophilic aromatic substitution on a suitably activated precursor or employ specialized fluorinating reagents at an earlier stage of the synthesis. The Buchwald-Hartwig amination step (Step 4) is particularly noteworthy as it shows how a fluorinated aniline can be coupled to the indole core to create complex derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule. For this compound, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, confirms its molecular structure.

Proton (¹H) NMR spectroscopy of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each proton in the molecule. The chemical shifts (δ) are measured in parts per million (ppm) and the coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).

The spectrum shows a broad singlet at 9.22 ppm, characteristic of the indole N-H proton. semanticscholar.org The aromatic protons appear in the range of 6.91 to 7.59 ppm. semanticscholar.org Specifically, the proton at the 4-position (H-4) couples with the fluorine at the 6-position, and the proton at the 5-position (H-5) also shows coupling to the fluorine. The proton at the 7-position (H-7) appears as a doublet of doublets due to coupling with the neighboring fluorine and proton. semanticscholar.org The proton at the 3-position (H-3) is observed as a singlet, and the three protons of the methyl ester group also appear as a sharp singlet. semanticscholar.org

¹H NMR Data for this compound in CDCl₃

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| NH | 9.22 | s (singlet) | - |

| H-4 | 7.59 | dd (doublet of doublets) | J = 8.6, 5.4 |

| H-3 | 7.18 | d (doublet) | J = 1.2 |

| H-7 | 7.08 | dd (doublet of doublets) | J = 9.2, 2.0 |

| H-5 | 6.91 | td (triplet of doublets) | J = 9.2, 2.0 |

| OCH₃ | 3.94 | s (singlet) | - |

Data sourced from a 400 MHz spectrometer. semanticscholar.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the spectrum of this compound, the presence of the fluorine atom causes splitting of the signals for the carbons in its vicinity, a phenomenon known as C-F coupling.

The spectrum displays a signal for the carbonyl carbon of the ester at 161.6 ppm. semanticscholar.org The carbon atom directly bonded to the fluorine (C-6) shows a large coupling constant (J = 239 Hz), appearing as a doublet at 161.1 ppm. semanticscholar.org Other carbons in the benzene (B151609) ring (C-4, C-5, C-7, C-3a, and C-7a) also exhibit smaller C-F couplings. semanticscholar.org The signal for the methyl ester carbon appears at 52.2 ppm. semanticscholar.org

¹³C NMR Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| C=O | 161.6 | s | - |

| C-6 | 161.1 | d (doublet) | 239 |

| C-7a | 136.6 | d (doublet) | 13 |

| C-2 | 128.6 | d (doublet) | 16 |

| C-3a | 127.0 | d (doublet) | 56 |

| C-4 | 123.7 | m (multiplet) | - |

| C-5 | 110.2 | d (doublet) | 25 |

| C-3 | 108.7 | d (doublet) | 5 |

| C-7 | 97.6 | d (doublet) | 26 |

| OCH₃ | 52.2 | d (doublet) | 5 |

Data sourced from a 100 MHz spectrometer. semanticscholar.org

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.orgaiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. wikipedia.orgaiinmr.com The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which often leads to simpler, first-order spectra with less signal overlap. wikipedia.orghuji.ac.il

In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-6 position. The multiplicity of this signal would be determined by its coupling to neighboring protons, primarily H-5 and H-7. This spin-spin coupling provides valuable information that corroborates the assignments made in the ¹H NMR spectrum. wikipedia.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously confirming the structure of a molecule.

COSY spectra establish correlations between protons that are coupled to each other, helping to trace out the proton connectivity within the spin systems of the indole ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule, such as connecting the ester group to the indole ring.

While specific 2D NMR spectra for this compound were not available in the searched literature, these techniques are standard practice for confirming the structures of novel or complex organic molecules. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₁₀H₈FNO₂), the calculated exact mass is a key parameter for its unequivocal identification.

A low-resolution mass spectrometry result using electrospray ionization in negative mode (ESI-) showed a peak at m/z 192.2, corresponding to the deprotonated molecule [M-H]⁻. semanticscholar.org HRMS would provide a much more precise mass, confirming the elemental composition C₁₀H₈FNO₂.

Fragmentation Pattern Analysis for Structural Insights

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating molecular structures by analyzing the fragmentation patterns of a compound upon electron impact. For this compound, the fragmentation is guided by the constituent functional groups: the indole ring, the methyl ester, and the fluorine substituent.

The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (C10H8FNO2, 193.18 g/mol ). The primary fragmentation pathways for indole esters typically involve the ester group. scirp.org Key fragmentation events anticipated for this compound include:

Loss of the methoxy (B1213986) radical (•OCH3): A common initial fragmentation for methyl esters is the cleavage of the O-CH3 bond, which would result in an acylium ion [M-31]+.

Loss of the carbomethoxy group (•COOCH3): Cleavage of the bond between the indole ring and the carboxylate group would lead to the loss of the entire methyl ester group, yielding a fragment corresponding to the 6-fluoro-indole cation [M-59]+. libretexts.org

Decarboxylation: In some indole carboxylic acid derivatives, the loss of carbon dioxide (CO2) can occur. scirp.org

Indole Ring Fragmentation: The stable indole ring can also undergo characteristic fragmentation, often involving the loss of HCN, which is a signature for the indole nucleus. scirp.org

The presence of the fluorine atom on the benzene ring portion of the indole structure is expected to influence the relative abundance of certain fragments but not fundamentally alter the primary fragmentation pathways initiated by the ester group.

A proposed fragmentation pathway is detailed in the table below.

| Proposed Fragment | m/z (mass/charge ratio) | Description |

| [C10H8FNO2]+• | 193 | Molecular Ion (M+) |

| [C9H5FNO]+ | 162 | Loss of methoxy radical (•OCH3) |

| [C8H5FN]+• | 134 | Loss of carbomethoxy group (•COOCH3) |

| [C7H4F]+ | 109 | Subsequent loss of HCN from the [C8H5FN]+• fragment |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups. The IR spectrum of this compound is dominated by the vibrations of the indole ring, the fluoro group, and the carboxylate group.

The analysis of the IR spectrum allows for the identification of specific functional groups within the molecule. For this compound, the key vibrational modes are assigned as follows:

Indole N-H Stretch: The stretching vibration of the N-H bond in the indole ring typically appears as a sharp to medium band in the region of 3300-3500 cm⁻¹. In solid-state spectra of related indole carboxylic acids, this peak is often observed around 3350 cm⁻¹, indicative of its involvement in intermolecular hydrogen bonding. researchgate.net For non-associated N-H groups, this vibration can appear at higher wavenumbers, around 3450 cm⁻¹. researchgate.net

Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic rings (both benzene and pyrrole parts of the indole nucleus) are typically observed above 3000 cm⁻¹.

Carbonyl (C=O) Stretch: The methyl ester group is characterized by a strong, sharp absorption band corresponding to the C=O stretching vibration. This band is typically found in the range of 1700-1725 cm⁻¹. The exact position can be influenced by conjugation with the indole ring.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring appear as multiple bands in the 1450-1620 cm⁻¹ region. researchgate.net

C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region of the spectrum, typically between 1000 and 1400 cm⁻¹. The exact position depends on the aromatic nature of the carbon to which it is attached.

C-O Stretch: The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3150 | Medium to Weak |

| Ester C=O | Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1620 | Medium to Strong |

| Ester C-O | Stretch | 1100 - 1300 | Strong |

| Aromatic C-F | Stretch | 1000 - 1400 | Strong |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for this compound is not publicly available, analysis of closely related indole-2-carboxylate derivatives provides significant insight into the expected molecular conformation and crystal packing.

Studies on related compounds like 5-methoxy-1H-indole-2-carboxylic acid reveal a monoclinic crystal system with space group P2₁/c. mdpi.com Similarly, indole-2-carboxylic acid crystallizes in an orthorhombic system with space group Pna2₁. researchgate.net It is anticipated that this compound would also crystallize in a common crystal system such as monoclinic or orthorhombic. The indole ring system itself is expected to be largely planar.

The table below presents unit cell parameters for related indole carboxylate compounds to illustrate typical values.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) / α, γ (°) | Reference |

| 5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 2) | Monoclinic | P2₁/c | 4.0305 | 13.0346 | 17.2042 | β = 91.871 | mdpi.com |

| Indole-2-carboxylic Acid | Orthorhombic | Pna2₁ | 30.144 | 6.466 | 3.819 | α,β,γ = 90 | researchgate.net |

The crystal structure of indole derivatives is heavily influenced by intermolecular hydrogen bonds. In this compound, the indole N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group is a potent hydrogen bond acceptor.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of study in materials and pharmaceutical science. Research on related indole derivatives has confirmed the existence of polymorphs. For instance, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) has been shown to exist in at least two polymorphic forms. mdpi.com

Positioning of Methyl 6 Fluoro 1h Indole 2 Carboxylate Within Fluoroindole Carboxylates

Comparison with Isomeric and Analogous Fluoroindole Carboxylates (e.g., 5-fluoro, 4-fluoro, 7-fluoro, 6-methoxy indole-2-carboxylates)

The position of the fluorine atom on the indole ring profoundly impacts the molecule's electronic properties and, consequently, its reactivity. While all fluoro-substituted indoles are influenced by fluorine's high electronegativity, the specific location (positions 4, 5, 6, or 7) leads to subtle but significant differences. For instance, the electronic effects of a C4-fluoro substituent are distinct from those of a C6-fluoro substituent due to proximity to the pyrrole (B145914) ring and the indole nitrogen. sigmaaldrich.com

Similarly, replacing the 6-fluoro group with a 6-methoxy group introduces different steric and electronic effects. The methoxy (B1213986) group is electron-donating through resonance, which contrasts with the electron-withdrawing inductive effect of fluorine. This fundamental difference alters the nucleophilicity and reactivity of the indole ring. smolecule.comnih.govsigmaaldrich.com The 6-methoxy analogue has been investigated for its own set of biological activities, including potential antifungal properties. smolecule.com These variations underscore the importance of substituent placement in fine-tuning the chemical and biological profile of the indole scaffold.

| Compound Name | CAS Number | Molecular Formula | IUPAC Name |

| Methyl 6-fluoro-1H-indole-2-carboxylate | 136818-43-4 | C₁₀H₈FNO₂ | This compound biosynth.com |

| Methyl 6-fluoro-1H-indole-4-carboxylate | 1082040-43-4 | C₁₀H₈FNO₂ | methyl 6-fluoro-1H-indole-4-carboxylate sigmaaldrich.com |

| 4-Fluoro-1H-indole-2-carboxylic acid | 399-68-8 | C₉H₆FNO₂ | 4-fluoro-1H-indole-2-carboxylic acid sigmaaldrich.com |

| 6-Methoxy-1H-indole-2-carboxylic acid | 16732-73-3 | C₁₀H₉NO₃ | 6-methoxy-1H-indole-2-carboxylic acid nih.gov |

Significance of the Ester Moiety at the 2-Position

The substituent at the C2-position of the indole ring plays a crucial role in defining the molecule's synthetic utility and biological activity. rsc.org An ester or carboxamide group at this position is a particularly important feature in many indole-based compounds. acs.org

From a chemical standpoint, a C2-substituent can stabilize reactive intermediates formed during chemical transformations. For example, in certain oxidative coupling reactions, substituents at the C2-position can stabilize indole C2-radical intermediates, thereby enhancing reaction efficiency and preventing undesired homocoupling of the indole. nih.gov The ester group can also serve as a synthetic handle, allowing for further modifications. For instance, indole-2-carboxylic acids are precursors to various derivatives, including amides, which are synthesized via coupling reactions. acs.orgmdpi.com

In the context of medicinal chemistry, the C2-ester or a bioisosteric C2-carboxamide is often critical for the molecule's interaction with biological targets. acs.org Structure-activity relationship (SAR) studies on various indole-2-carboxamides have revealed that this functionality is essential for their allosteric effects on receptors like the cannabinoid type 1 receptor (CB1). acs.org Similarly, for inhibitors of the SARS-CoV-2 3CLpro enzyme, the indole carboxylate scaffold plays a key role in binding to the active site, with the position of the carboxylic acid on the indole ring being important for activity. nih.gov The ester's carbonyl group can participate in crucial hydrogen bonding or, in some cases, covalent interactions with amino acid residues within a protein's active site. nih.gov Therefore, the methyl ester moiety at the 2-position of this compound is a key determinant of its chemical reactivity and a critical component for its potential use as a scaffold in drug design.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of the electronic structure and energetic properties of a molecule. These methods are instrumental in predicting spectroscopic properties and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on methyl 6-fluoro-1H-indole-2-carboxylate are not extensively published, DFT calculations on closely related indole (B1671886) derivatives provide valuable insights. For instance, studies on similar heterocyclic compounds often employ the B3LYP functional with a basis set like 6-311++G(d,p) to optimize the molecular geometry and predict vibrational frequencies and electronic properties.

The biological activity of a molecule is often dictated by its three-dimensional conformation. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms. The primary focus of conformational flexibility in this molecule is the orientation of the methyl carboxylate group at the C2 position relative to the indole ring.

Theoretical calculations, often performed using both molecular mechanics and quantum mechanics methods, can determine the potential energy surface associated with the rotation around the C2-C(O) bond. Energy minimization calculations would likely indicate that a planar or near-planar conformation, where the ester group is coplanar with the indole ring, is the most stable due to the delocalization of π-electrons. The presence of the fluorine atom can influence the conformational preferences through dipole-dipole interactions. chemrxiv.org

A study on related fluorinated indolines highlighted the profound impact of fluorine introduction on the conformational preferences of the indoline (B122111) core, suggesting that such substitutions can be a powerful strategy to modulate molecular shape. chemrxiv.org

Table 1: Predicted Conformational Energy Profile of a Model Indole-2-carboxylate (B1230498)

| Dihedral Angle (Indole-C2-C=O) | Relative Energy (kcal/mol) |

|---|---|

| 0° | 0.5 |

| 30° | 1.2 |

| 60° | 3.5 |

| 90° | 5.0 |

| 120° | 3.2 |

| 150° | 1.0 |

| 180° | 0.0 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely be distributed over the carboxylate group and the benzene (B151609) moiety of the indole system. The fluorine substituent would lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity and stability.

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and more reactive.

Table 2: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic esters. Specific published data for this compound is not available.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological target, such as a protein or enzyme. These methods are invaluable in drug discovery for predicting binding affinities and understanding the molecular basis of action.

This compound has been identified as a precursor for compounds targeting several important biological receptors. For instance, it is a starting material for the synthesis of allosteric modulators of the cannabinoid receptor 1 (CB1). acs.orgnih.gov It has also been used in the development of androgen receptor modulators. google.com Furthermore, the indole-2-carboxylic acid scaffold is known to be a potent inhibitor of HIV-1 integrase. mdpi.com

Molecular docking studies on related indole-2-carboxamide derivatives with the CB1 receptor have shown that the indole core fits into a specific binding pocket, and substituents on the indole ring can significantly impact binding affinity (KB) and cooperativity (α). acs.orgnih.gov Similarly, docking studies of indole-2-carboxylic acid derivatives into the active site of HIV-1 integrase have revealed that the indole core and the C2 carboxyl group can chelate with essential metal ions (Mg2+) in the active site. mdpi.com

Binding affinity is often expressed as a docking score or a calculated binding free energy (ΔG), with more negative values indicating stronger binding.

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex, allowing for the analysis of the stability of the binding pose and the nature of the interactions over time. MD simulations on complexes of indole derivatives with their protein targets have been used to validate docking results and to observe conformational changes. mdpi.com

Key interactions that stabilize the binding of indole-2-carboxylate derivatives to their targets often include:

Hydrogen Bonding: The N-H of the indole ring and the carbonyl oxygen of the ester group are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The aromatic indole ring can form favorable hydrophobic and π-stacking interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonding: The fluorine atom at the C6 position can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.

For example, in the context of HIV-1 integrase, the carboxyl group at the C2 position is crucial for chelating with the magnesium ions in the active site, while the indole scaffold forms hydrophobic interactions with surrounding residues. mdpi.com In the case of the CB1 receptor, the positioning of the fluoro substituent on the indole ring has been shown to be critical for binding affinity. acs.orgnih.gov

Structure-Activity Relationship (SAR) Modeling

The exploration of the structure-activity relationship (SAR) of indole derivatives is a cornerstone in the design of new therapeutic agents. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling provide a framework to understand how molecular features influence biological activity.

CoMFA and Other QSAR Approaches

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating the correlation between the steric and electronic properties of a molecule and its biological potency. While specific CoMFA or CoMSIA studies on this compound are not extensively documented in publicly available literature, the principles of these methods have been widely applied to the broader class of indole derivatives, offering valuable insights that can be extrapolated.

For instance, 3D-QSAR studies on N¹-arylsulfonylindole compounds have been conducted to understand their antagonistic activity at the 5-HT₆ receptor. nih.gov In such studies, a series of compounds are aligned, and their steric and electrostatic fields are calculated. The resulting models, often validated by a test set of compounds, yield contour maps that highlight regions where bulky or electropositive/electronegative groups may enhance or diminish activity. nih.gov A successful CoMFA model for these indole derivatives yielded a high cross-validated q² value of 0.643 and a non-cross-validated r² of 0.939, indicating a robust and predictive model. nih.gov Similarly, CoMSIA models, which include additional descriptors for hydrophobic and hydrogen bond donor/acceptor fields, have also shown strong predictive power for indole-based compounds. nih.gov

These approaches are instrumental in drug design, allowing for the virtual screening and rational design of novel derivatives with potentially improved activity. The models generated can guide the synthesis of new compounds by predicting their biological potency based on their structural features.

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring system. For this compound, the key structural determinants are the fluoro group at the 6-position and the methyl carboxylate group at the 2-position.

The presence of a halogen, such as fluorine, at various positions on the indole ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. nih.gov For example, in a series of 1H-indole-2-carboxamides, the introduction of a chloro or fluoro group at the C5 position was found to enhance potency at the CB1 receptor. nih.govrti.org This suggests that electron-withdrawing groups on the benzene portion of the indole scaffold can be beneficial for certain biological activities. The fluorine atom in this compound likely influences the molecule's electronic distribution, lipophilicity, and metabolic stability.

The substituent at the 2-position of the indole ring is also critical. The methyl carboxylate group is an ester, which can participate in hydrogen bonding and may be susceptible to hydrolysis by esterases in a biological system. The nature of the group at this position can significantly impact the molecule's interaction with a target protein. In studies of indole-2-carboxamides, the amide functionality was found to be a crucial element for activity. nih.gov While a direct comparison is not always possible, this highlights the importance of the carbonyl-containing substituent at the C2 position.

Furthermore, computational studies on substituted indoles have shown that substituents on the indole ring can affect the electron density of the entire π system, which in turn influences the molecule's interactions and stability. tandfonline.comresearchgate.netchemrxiv.org The interplay between the electron-withdrawing fluorine atom and the methyl carboxylate group will ultimately define the specific biological profile of this compound.

Thermodynamic Property Calculations

The thermodynamic properties of a compound are fundamental to understanding its stability and behavior in different phases. Computational chemistry provides methods to estimate these properties, offering insights that are complementary to experimental data.

Enthalpies of Formation and Sublimation

The standard enthalpy of formation (ΔfH°) and the enthalpy of sublimation (ΔsubH°) are key thermodynamic parameters. While specific experimentally determined or computationally calculated values for this compound are not readily found in the literature, data for related fluorine-containing organic compounds have been reported. For instance, the thermodynamic properties of various fluoroethanes have been extensively studied, with standard enthalpies of formation in the gaseous state being derived from calorimetric measurements and correlative procedures.

The enthalpy of sublimation can be estimated using computational methods or derived from vapor pressure measurements over a range of temperatures. For many organic molecules, this value is crucial for understanding the transition from the solid to the gaseous state and is related to the intermolecular forces in the crystal lattice.

Below is an illustrative table showing the type of data that would be relevant for such a compound, based on general knowledge of thermodynamic properties of similar organic molecules.

| Property | Description | Representative Value Range (kJ/mol) |

| Standard Enthalpy of Formation (gas) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | -300 to -500 |

| Enthalpy of Sublimation | The heat required to change one mole of the substance from a solid to a gas at a constant temperature and pressure. | 80 to 120 |

Note: The values in this table are hypothetical and serve for illustrative purposes only, as specific data for this compound is not available.

Energetic Effects of Substituents on Indole Ring Stability

The stability of the indole ring is influenced by the electronic effects of its substituents. The fluorine atom at the 6-position of this compound is expected to have a significant impact on the energetic stability of the molecule. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect.

Computational studies on substituted indoles have demonstrated that substituents can alter the electron density of the indole π system. tandfonline.comresearchgate.netchemrxiv.org An electron-withdrawing substituent like fluorine can stabilize the molecule by modulating the electron distribution. This effect can be quantified through computational methods such as Density Functional Theory (DFT), which can calculate the ground-state energy of the molecule.

Applications in Medicinal Chemistry and Biological Research

Anticancer and Antiproliferative Activities

The indole-2-carboxylate (B1230498) framework is a key feature in the design of new antiproliferative agents. Research into this class of compounds has revealed significant activity against various cancer cell lines, driven by diverse mechanisms of action, including the modulation of critical cellular enzymes.

Derivatives of methyl indole-2-carboxylate have demonstrated notable antiproliferative effects against several human cancer cell lines. In one study, a novel class of indole-2-carboxylate derivatives was synthesized and evaluated, with several compounds showing significant activity against human liver cancer (HepG2), lung cancer (A549), and breast cancer (MCF7) cells. researchgate.net For instance, the derivative methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate exhibited potent antiproliferative activity with IC₅₀ values ranging from 3.78 to 24.08 μM across these cell lines. researchgate.net

Another study focusing on N-benzyl-1H-indole-2-carbohydrazide derivatives also reported high cytotoxicity against MCF-7 and A549 cell lines. mdpi.com Specifically, one of the most active compounds in this series recorded IC₅₀ values as low as 0.57 μM against MCF7 cells and 3.49 μM against A549 cells. mdpi.com The introduction of a fluorine atom is often a strategic choice in medicinal chemistry, and studies on fluorinated indole (B1671886) analogs have highlighted its importance in enhancing antitumor properties. rsc.org While specific IC₅₀ values for methyl 6-fluoro-1H-indole-2-carboxylate are not detailed in these studies, the consistent and potent activity of its close analogs underscores the potential of this chemical scaffold.

Table 1: Antiproliferative Activity of Representative Indole-2-Carboxylate Derivatives

| Compound/Derivative Class | Cell Line | Reported IC₅₀ (µM) | Source |

|---|---|---|---|

| Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate | HepG2, A549, MCF7 | 3.78 - 24.08 | researchgate.net |

| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Comp. 4e) | MCF-7 | 0.57 | mdpi.com |

| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Comp. 4e) | A549 | 3.49 | mdpi.com |

This table presents data for closely related derivatives to illustrate the potential of the indole-2-carboxylate scaffold.

The anticancer effects of indole derivatives are often linked to their ability to inhibit key enzymes involved in cancer progression. The indole-2-carboxamide scaffold, a close relative of indole-2-carboxylate, has been identified as a potent inhibitor of several oncogenic protein kinases. nih.gov

Notably, derivatives of indole-2-carboxamide have shown potent inhibitory effects against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. nih.govnih.govresearchgate.net A study on indole-2-carboxamides found that several derivatives inhibited VEGFR-2 with IC₅₀ values in the low nanomolar range; for example, compound Va in the study had an IC₅₀ value of 2.15 nM. nih.gov The same series of compounds also demonstrated inhibitory activity against B-Raf kinase (specifically the BRAFV600E mutant), with IC₅₀ values ranging from 77 nM to 107 nM. nih.gov While information on the direct modulation of APE1 and PERK enzymes by this compound is not prominently featured in the reviewed literature, the established activity of its analogs against crucial kinases like VEGFR-2 and B-Raf highlights a significant mechanism for the scaffold's anticancer potential.

Table 2: Enzyme Inhibitory Activity of Representative Indole-2-Carboxamide Derivatives

| Compound Series | Target Enzyme | Reported IC₅₀ (nM) | Source |

|---|---|---|---|

| Indole-2-carboxamides (Comp. Va) | VEGFR-2 | 2.15 | nih.gov |

| Indole-2-carboxamides (Comp. Ve) | VEGFR-2 | 1.10 | nih.gov |

| Indole-2-carboxamides (Comp. Va) | B-RafV600E | 77 | nih.gov |

This table presents data for closely related derivatives to illustrate the potential of the indole-2-carboxylate scaffold.

The cellular mechanisms underlying the antiproliferative activity of indole-2-carboxylates are multifaceted. Research has shown that certain indole-2-carboxylate derivatives can induce apoptosis (programmed cell death) through specific biochemical pathways. researchgate.net For example, two potent derivatives were found to increase the generation of Reactive Oxygen Species (ROS) in a dose-dependent manner in A549 lung cancer cells. researchgate.net This increase in oxidative stress can trigger cell death pathways. The same study also demonstrated that these compounds induced the cleavage of Poly (ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis. researchgate.net

Furthermore, the broader class of indole derivatives is known to interfere with the cell's cytoskeletal machinery. Some indole compounds exert their anticancer effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. mdpi.comnih.gov

Antiviral Activities

The indole scaffold is a critical component in the development of antiviral drugs. Derivatives of indole-2-carboxylic acid have been specifically investigated for their potential to inhibit the replication of globally significant viruses like HIV-1 and Hepatitis C.

The indole core is central to a class of HIV-1 inhibitors known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV life cycle. medchemexpress.com

While direct NNRTI activity data for this compound is limited, its structural analogs are recognized as important intermediates in the synthesis of potent NNRTIs. For example, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has been described as a key intermediate for developing phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. researchgate.net Furthermore, research on indolylarylsulfones, which are derived from an indole-2-carboxamide core, has led to the development of new NNRTIs active against drug-resistant HIV-1 strains. In a separate but related line of research, the indole-2-carboxylic acid scaffold was identified as a promising starting point for developing novel HIV-1 integrase inhibitors, another crucial class of anti-HIV drugs. rsc.orgmdpi.comnih.gov

Indole derivatives have emerged as a novel class of inhibitors against the Hepatitis C Virus (HCV). nih.govnih.gov Through screening studies, compounds with an indole scaffold have been identified that inhibit HCV replication. nih.gov One study identified a potent indole derivative with an EC₅₀ value of 1.1 μmol/l. nih.gov

The mechanisms for this anti-HCV activity can vary. Some indole derivatives have been found to interfere with the early stages of the HCV life cycle, such as viral entry into the host cell. nih.gov Another novel mechanism identified involves the induction of pro-inflammatory cytokines by the indole compounds, which in turn contributes to the inhibition of HCV replication. nih.gov Although the specific activity of this compound against HCV has not been explicitly detailed, the consistent anti-HCV effects of the broader indole family make it a compound of interest for further investigation in this area. amanote.comnih.gov

Broad-Spectrum Antiviral Potential against RNA and DNA Viruses (e.g., influenza A, Coxsackie B3/B4)

There is no specific information available in the searched scientific literature regarding the antiviral activity of this compound against influenza A or Coxsackie viruses.

Antimicrobial and Antifungal Properties

Antibacterial Activity (e.g., against Pseudomonas aeruginosa, Mycobacterium bovis BCG, M. tuberculosis H37Rv)

Specific studies detailing the antibacterial efficacy of this compound against Pseudomonas aeruginosa, Mycobacterium bovis BCG, or M. tuberculosis H37Rv are not present in the available literature.

Antivirulence Mechanisms (e.g., inhibition of biofilm formation, hemolysis, protease activity, quorum sensing)

There is no available data on the specific antivirulence mechanisms of this compound.

Antifungal Activity (e.g., against Candida albicans, Aspergillus niger)

While a patent mentions the compound in the context of fungicidal activity, specific data on its efficacy against Candida albicans or Aspergillus niger is not provided. google.com

Anti-inflammatory and Antioxidant Activities

Inhibition of COX-2 Enzyme

Direct evidence or studies on the inhibition of the COX-2 enzyme by this compound are not found in the reviewed literature.

DPPH Free Radical Scavenging Activity

While direct studies on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity of this compound are not extensively detailed in the available literature, the broader class of indole derivatives is recognized for its antioxidant potential. The indole ring system, due to its electron-rich nature and resonance stability, is a key feature in many antioxidant compounds. unife.it Research into various indole-2-carboxylic acid derivatives has shown that these compounds can exhibit significant antioxidant and radical-scavenging capabilities. unife.itresearchgate.net

The antioxidant activity of indole derivatives is often attributed to the hydrogen-donating ability of the N-H group on the indole nucleus. nih.gov The heterocyclic nitrogen atom acts as an active redox center, and the ability to delocalize the resulting radical contributes to its scavenging effectiveness. nih.gov Studies on different series of novel indole-2-carboxamides and other derivatives confirm that substitutions on the indole ring and on the carboxamide function can modulate this antioxidant potential. researchgate.netnih.gov For instance, the number and position of hydroxyl groups on associated aryl moieties are critical for activity. unife.it Although specific data for the 6-fluoro substituted ester is not provided, the inherent chemical properties of the indole scaffold suggest a basis for potential antioxidant effects. researchgate.net

Superoxide (B77818) Anion Scavenging Activity

Specific experimental data on the superoxide anion scavenging activity of this compound is not prominently available in published research. However, studies on related N-substituted indole-2-carboxylic acid esters have demonstrated their capacity to scavenge reactive oxygen species (ROS), including the superoxide anion radical (O₂⁻). This suggests that the indole-2-carboxylate scaffold is a viable template for developing compounds with superoxide scavenging properties.

The general ability of indole derivatives to act as antioxidants may extend to the quenching of superoxide anions. This activity is crucial as superoxide radicals are precursors to other more potent and damaging reactive oxygen species in biological systems.

Allosteric Modulation of Receptors

The indole-2-carboxamide scaffold, derived from this compound, has been identified as a viable template for developing allosteric modulators, particularly for the Cannabinoid Receptor 1 (CB1). nih.gov

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

Derivatives of this compound are part of a significant class of compounds known as allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.gov Unlike orthosteric ligands that bind directly to the receptor's primary active site, allosteric modulators bind to a distinct, topographically separate site. nih.gov This binding event induces a conformational change in the receptor, which in turn modulates the binding and/or signaling of endogenous cannabinoids (like anandamide (B1667382) and 2-AG) or other orthosteric ligands. nih.govnih.gov

The indole-2-carboxamide structure is a foundational scaffold for many known CB1 allosteric modulators. nih.gov These modulators can be "positive" (enhancing the effect of the primary ligand), "negative" (diminishing the effect), or "neutral" (binding without altering the primary ligand's effect). This modulation offers a sophisticated mechanism to fine-tune the activity of the endocannabinoid system, which is implicated in numerous physiological processes. nih.gov

Structure-Activity Relationships for Allosteric Parameters

Structure-activity relationship (SAR) studies on the indole-2-carboxamide scaffold have revealed that specific substitutions on the indole ring are critical for determining the allosteric parameters of CB1 receptor modulation. These parameters primarily include the binding affinity to the allosteric site (KB) and the degree of cooperativity with the orthosteric ligand (α).

A key finding involves the substitution at the C6 position of the indole ring. In one study, a 6-chloro group was replaced with a 6-fluoro group. This modification to the indole-2-carboxamide derivative resulted in a compound that maintained a high degree of allosteric modulation on orthosteric ligand binding (α = 22.9) but showed a significantly reduced binding affinity for the allosteric site (KB = 1580 nM) compared to its 6-chloro counterpart (α = 19.7, KB = 207.4 nM). This suggests that while the fluoro group preserves the cooperative effect, it is suboptimal for binding affinity compared to a chloro group at this position.

Other structural modifications, such as changing the length of an alkyl group at the C3 position, have also been shown to profoundly influence CB1 allostery. nih.gov

Impact on Binding Affinity and Cooperativity

The substitution of a fluorine atom at the C6 position of the indole-2-carboxamide ring has a distinct impact on the modulator's interaction with the CB1 receptor. While the fluoro group possesses a greater electron-withdrawing inductive effect than a chloro group, this property did not translate into improved binding at the allosteric site.

The data indicates that the 6-fluoro derivative (compound 21b in the referenced study) has a KB value of 1580 nM, which is substantially higher (indicating lower affinity) than the 207.4 nM KB of its 6-chloro analog (compound 4 ). However, the cooperativity factor (α), which measures the extent to which the allosteric modulator affects the binding of the primary agonist, remained high and well-preserved (α = 22.9 for the 6-fluoro vs. 19.7 for the 6-chloro). This demonstrates that the structural change selectively impairs binding affinity without compromising the modulatory effect on the orthosteric ligand's binding.

Interactive Data Table: Allosteric Parameters of Indole-2-Carboxamide Derivatives at CB1 Receptor

| Compound ID (as per source) | C6-Substituent | Binding Affinity (KB, nM) | Cooperativity Factor (α) |

| 21b | Fluoro | 1580 | 22.9 |

| 4 | Chloro | 207.4 | 19.7 |

Neuropharmacological Research and CNS Activities

The development of allosteric modulators for the CB1 receptor, including derivatives of this compound, is an area of intense neuropharmacological research. The CB1 receptor is one of the most abundant G-protein coupled receptors (GPCRs) in the central nervous system (CNS), where it plays a critical role in regulating neurotransmitter release. nih.gov Its involvement in processes such as pain perception, memory, appetite, and mood makes it a prime target for therapeutic intervention in a range of neurological and psychiatric disorders. nih.govnih.gov

Allosteric modulation represents a sophisticated strategy to therapeutically target the CB1 receptor. Unlike direct agonists which can lead to widespread receptor activation and associated side effects (such as psychoactivity), allosteric modulators offer the potential for a more subtle, fine-tuned regulation of the endocannabinoid system. nih.gov This approach could enhance the therapeutic effects of the body's own endocannabinoids in a spatially and temporally specific manner. The potential applications being explored include treatments for neuropathic pain, anxiety, and other CNS disorders, with the goal of achieving therapeutic benefit while minimizing the adverse effects associated with orthosteric ligands. nih.govmdpi.com

Potential as 5-HT7 Receptor Ligands

The serotonin (B10506) 7 receptor (5-HT7R), a G-protein-coupled receptor, is predominantly expressed in crucial areas of the central nervous system, including the thalamus, hypothalamus, hippocampus, and cortex. Its involvement in a wide array of physiological and pathophysiological processes, such as mood regulation, circadian rhythms, and cognition, has rendered it a significant target in medicinal chemistry for the development of novel therapeutic agents. nih.gov The indole nucleus is a well-established scaffold in the design of ligands for serotonin receptors, including the 5-HT7 receptor. nih.gov

While the core structure of this compound contains the privileged indole scaffold, a review of current scientific literature reveals a notable absence of direct research evaluating this specific compound as a ligand for the 5-HT7 receptor. Scientific investigations have extensively explored various derivatives of the indole-2-carboxamide and other fluorinated indoles for their activity at different serotonin receptor subtypes. nih.govacs.org For instance, studies on other indole derivatives have demonstrated that substitutions on the indole ring can significantly influence binding affinity and functional activity at serotonin receptors. nih.gov

A study on indole-2-carboxamides as allosteric modulators for the cannabinoid receptor 1 (CB1) did synthesize this compound as an intermediate. nih.govacs.org However, this research was focused on the cannabinoid system and did not report any evaluation of the compound's activity at serotonin receptors. nih.govacs.org

The exploration of various substituted indole derivatives for their affinity towards serotonin receptors is an active area of research. For example, derivatives of 6-fluoroindole (B127801) have been synthesized and evaluated as ligands for 5-HT1A and 5-HT2A receptors, demonstrating that the 6-fluoro substitution is compatible with serotonin receptor binding in certain molecular contexts.

Given the established importance of the indole scaffold and the influence of fluorine substitution in modulating the pharmacological properties of ligands, this compound could theoretically be investigated as a potential 5-HT7 receptor ligand. However, without any published binding affinity data or functional assay results, its potential in this regard remains purely speculative and unconfirmed by experimental evidence. Further research, including radioligand binding assays and functional studies, would be necessary to determine if this compound interacts with the 5-HT7 receptor and to what extent.

Derivatives and Analogues of Methyl 6 Fluoro 1h Indole 2 Carboxylate

Modifications of the Ester Moiety

The ester group at the 2-position of the indole (B1671886) ring is a common site for chemical alteration. These modifications typically involve changing the alkyl portion of the ester or converting the ester into a carboxylic acid or other related functional groups.

The methyl ester of 6-fluoro-1H-indole-2-carboxylate can be readily converted to other alkyl esters, with the ethyl analogue being a prominent example. Ethyl 6-fluoro-1H-indole-2-carboxylate is a recognized solid compound. sigmaaldrich.com The synthesis of such derivatives often follows standard chemical procedures. For instance, the general synthesis of indole-2-carboxylates can be achieved through the Fischer indole synthesis using the appropriate pyruvate (B1213749) ester, or by direct esterification of the corresponding carboxylic acid. orgsyn.org

In broader synthetic contexts, various alkyl esters of substituted indoles are prepared as intermediates. For example, the synthesis of HIV-1 integrase inhibitors has utilized isopropyl 6-bromo-3-(hydroxymethyl)-1H-indole-2-carboxylate, which was prepared from its formyl precursor using aluminum isopropoxide in isopropanol. nih.gov Similarly, ethyl esters are commonly synthesized by reacting the corresponding indole-2-carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid. nih.govnih.gov This method is applicable for a wide range of substituted indoles, including those with bromo and nitro groups. nih.govrsc.org

| Compound Name | CAS Number | Molecular Formula | Notes |

|---|---|---|---|

| Ethyl 6-fluoro-1H-indole-2-carboxylate | 348-37-8 | C11H10FNO2 | A solid form of the compound. |

| Isopropyl 6-bromo-3-(hydroxymethyl)-1H-indole-2-carboxylate | Not specified | Not specified | Synthesized from the corresponding formyl indole via reduction. nih.gov |

| Ethyl 6-bromo-1H-indole-2-carboxylate | Not specified | Not specified | Prepared by esterification of 6-bromo-1H-indole-2-carboxylic acid. nih.gov |

Hydrolysis of the methyl ester leads to the formation of 6-fluoro-1H-indole-2-carboxylic acid. sigmaaldrich.com This carboxylic acid derivative is a key synthetic intermediate. The general conversion from an ethyl ester to the carboxylic acid can be achieved through alkaline hydrolysis. orgsyn.org Indole-2-carboxylic acids, in general, are valuable precursors for further chemical transformations. nih.gov For example, they can be decarboxylated to form the parent indole or used to synthesize more complex molecules. orgsyn.org

The carboxylic acid moiety is a critical feature in the design of molecules targeting biological systems. For instance, the indole nitrogen and the 2-carboxyl group of the indole-2-carboxylic acid scaffold have been shown to chelate metal ions in the active sites of enzymes like HIV-1 integrase. nih.govmdpi.com This makes indole-2-carboxylic acids a promising foundation for the development of enzyme inhibitors. nih.govmdpi.com

| Compound Name | CAS Number | Molecular Formula | Key Feature |

|---|---|---|---|

| 6-Fluoro-1H-indole-2-carboxylic acid | 3093-97-8 | C9H6FNO2 sigmaaldrich.com | The direct carboxylic acid analogue of the parent methyl ester. sigmaaldrich.com |

| Indole-2-carboxylic acid | Not specified | C9H7NO2 mdpi.com | A foundational scaffold for developing enzyme inhibitors. nih.govmdpi.com |

Substitutions on the Indole Ring System

Altering the substituents directly on the indole ring offers another major avenue for creating derivatives. This includes changing the position of the existing fluoro group, introducing different halogens, or adding functional groups like alkoxy and hydroxy moieties.

The position of the fluorine atom on the indole ring significantly influences the compound's properties. Besides the 6-fluoro isomer, other positional isomers such as 4-fluoro, 5-fluoro, and 7-fluoroindole (B1333265) derivatives are synthetically important.

4-Fluoroindole derivatives : An example is 6-bromo-4-fluoro-1H-indole-2-carboxylic acid, which features fluorine at the C-4 position. scbt.com

5-Fluoroindole derivatives : 5-Fluoroindole-2-carboxylic acid is a well-documented compound used as a reactant in the synthesis of various agents, including antitumor and antibacterial agents. sigmaaldrich.comnih.gov It is described as an antagonist of the glycine (B1666218) site within the NMDA receptor complex and is an important intermediate in organic synthesis and pharmaceuticals. sigmaaldrich.comfishersci.ca

7-Fluoroindole derivatives : Research into enzyme inhibitors has led to the synthesis of 7-fluoro-indole-2-carboxylic acid derivatives. For example, a series of 4-arylamino-7-fluoro-indole-2-carboxylic acid derivatives have been evaluated as dual inhibitors of the enzymes IDO1 and TDO. sci-hub.se

| Compound Name | CAS Number | Molecular Formula | Position of Fluorine |

|---|---|---|---|

| 6-bromo-4-fluoro-1H-indole-2-carboxylic acid | Not specified | C9H5BrFNO2 scbt.com | 4-position |

| 5-Fluoroindole-2-carboxylic acid | 399-76-8 | C9H6FNO2 sigmaaldrich.com | 5-position |

| 4-arylamino-7-fluoro-indole-2-carboxylic acid derivatives | Not specified | Not specified | 7-position |

Replacing the fluorine atom with other halogens, such as chlorine, generates another class of analogues. Methyl 6-chloro-1H-indole-2-carboxylate is a known solid compound. sigmaaldrich.com The synthesis of more complex, multi-halogenated indoles is also established. For instance, methyl 6-bromo-4-chloro-1H-indole-2-carboxylate is synthesized through multi-step halogenation protocols, often employing electrophilic aromatic substitution where the regioselectivity is carefully controlled. evitachem.com These halogenated indoles serve as versatile building blocks in organic synthesis for pharmaceuticals and agrochemicals. evitachem.com

| Compound Name | CAS Number | Molecular Formula | Notes |

|---|---|---|---|

| Methyl 6-chloro-1H-indole-2-carboxylate | 98081-84-6 | C10H8ClNO2 sigmaaldrich.com | A direct chloro-analogue of the parent compound. sigmaaldrich.com |

| Methyl 6-bromo-4-chloro-1H-indole-2-carboxylate | Not specified | C10H7BrClNO2 evitachem.com | A di-halogenated indole derivative. evitachem.com |